molecular formula C21H19N5O2S2 B11416421 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide

Cat. No.: B11416421
M. Wt: 437.5 g/mol
InChI Key: VYCJSECIMROAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzimidazole and thiadiazine moiety. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiadiazine ring is often formed by the cyclization of thiosemicarbazides with α-haloketones or α-haloesters.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the bioactivity of its heterocyclic components.

    Medicine: Potential therapeutic applications in treating infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The thiadiazine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole ring, are known for their therapeutic uses.

    Thiadiazine Derivatives: Compounds with similar thiadiazine structures are explored for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE apart is the combination of both benzimidazole and thiadiazine moieties in a single molecule, potentially offering a unique spectrum of biological activities and applications.

Properties

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide

InChI

InChI=1S/C21H19N5O2S2/c1-13-7-9-15(10-8-13)17-11-29-20(25-24-17)23-19(28)12-30-21-22-16-5-3-4-6-18(16)26(21)14(2)27/h3-10H,11-12H2,1-2H3,(H,23,25,28)

InChI Key

VYCJSECIMROAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=CC=CC=C4N3C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.